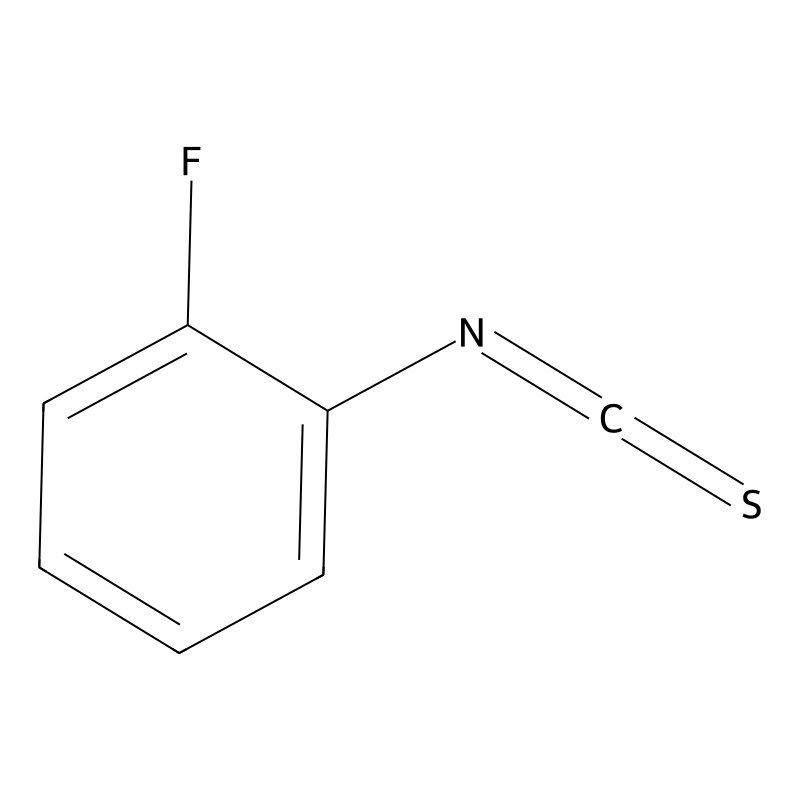2-Fluorophenyl isothiocyanate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Acylthiosemicarbazides
Field: Organic Chemistry
Application: 2-Fluorophenyl isothiocyanate has been used in the synthesis of acylthiosemicarbazides. Acylthiosemicarbazides are a class of organic compounds that have been studied for their potential biological activities.
Spectroscopic Studies
Field: Spectroscopy
Method: These studies typically involve the use of microwave spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow scientists to study the structure and properties of molecules.
Essential Oil Component
Field: Natural Product Chemistry
Application: 2-Fluorophenyl isothiocyanate is a component of the essential oil from Rhododendron thymifolium Maxim. Essential oils are often used in aromatherapy and other traditional medicines.
Method: The extraction of essential oils typically involves steam distillation or cold pressing.
Preparation of Hydrazides
Application: 4-Fluorophenyl isothiocyanate, a compound similar to 2-Fluorophenyl isothiocyanate, has been used in the preparation of hydrazides. Hydrazides are a class of organic compounds that have been studied for their potential biological activities.
2-Fluorophenyl isothiocyanate is an organic compound characterized by the molecular formula and a molecular weight of approximately 153.18 g/mol. It is also known by other names such as o-Fluorophenyl isothiocyanate and Benzene, 1-fluoro-2-isothiocyanato-. This compound features a fluorine atom attached to a phenyl ring, which is further substituted with an isothiocyanate group (-N=C=S) that contributes to its chemical reactivity and biological activity .
F-PITC reacts specifically with primary amines present in protein/peptide structures. The isothiocyanate group acts as an electrophile, attracted to the nucleophilic lone pair electrons on the nitrogen atom of the primary amine. This reaction forms a stable thiourea linkage, covalently attaching the F-PITC molecule to the protein/peptide [].
F-PITC is a lachrymator (tear gas) and can cause irritation to the eyes, skin, and respiratory system. It is also suspected to be a carcinogen. Here are some safety precautions to consider when handling F-PITC:
- Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.
- Work in a well-ventilated area.
- Avoid contact with skin, eyes, and clothing.
- Store in a cool, dry place away from light and moisture.
- Properly dispose of waste according to local regulations.
- Nucleophilic Substitution: This compound readily reacts with nucleophiles, such as amines, to form thiourea derivatives. This reaction is significant in organic synthesis for producing various bioactive compounds.
- Cyclization Reactions: It can participate in cyclization processes that lead to the formation of heterocyclic compounds, particularly benzothiazoles, which are important in medicinal chemistry .
- Addition Reactions: The compound can add to double bonds in alkenes, resulting in the formation of isothiocyanate adducts. This versatility makes it a valuable building block in organic synthesis .
2-Fluorophenyl isothiocyanate exhibits various biological activities. Research has indicated that derivatives of isothiocyanates can possess anti-inflammatory properties and may inhibit certain enzymes, such as urease. For instance, compounds similar to 2-Fluorophenyl isothiocyanate have shown comparable activities to standard anti-inflammatory drugs, indicating potential therapeutic applications . The mechanism of action often involves the modification of biomolecules through covalent bonding with nucleophilic sites, influencing biological pathways.
Several methods exist for synthesizing 2-Fluorophenyl isothiocyanate:
- Reaction with Thiophosgene: A common synthesis route involves reacting 2-fluoroaniline with thiophosgene in an organic solvent like dichloromethane. This reaction typically requires controlled temperature conditions to optimize yield and minimize side reactions .
- One-Pot Processes: Recent advancements have introduced one-pot methods that streamline the synthesis of isothiocyanates from amines using carbon disulfide and thiophosgene. These methods can improve efficiency and reduce the number of steps required for synthesis .
The applications of 2-Fluorophenyl isothiocyanate are diverse:
- Organic Synthesis: It serves as a key intermediate in synthesizing various pharmaceuticals and agrochemicals due to its reactivity with nucleophiles.
- Biological Research: The compound's derivatives are explored for their potential therapeutic effects, particularly in anti-inflammatory and anticancer research .
- Chemical Biology: It is used in labeling studies to investigate protein interactions and modifications due to its ability to react with amino acids.
Interaction studies involving 2-Fluorophenyl isothiocyanate focus on its reactivity with biological molecules. These studies often evaluate how the compound modifies proteins and enzymes through covalent bonding, which can alter their function and influence cellular processes. Such interactions are critical for understanding the compound's potential therapeutic effects and mechanisms of action in biological systems .
In comparison with other similar compounds, 2-Fluorophenyl isothiocyanate stands out due to its unique fluorine substitution on the phenyl ring, which can influence its reactivity and biological activity. Here are some similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Chloro-2-fluorophenyl isothiocyanate | C₇H₄ClFNS | Contains chlorine instead of fluorine |
| 2-Bromoethyl isothiocyanate | C₇H₈BrN₁S | Features a bromoethyl group |
| 4-Bromo-2-fluorophenyl isothiocyanate | C₇H₄BrFNS | Contains both bromine and fluorine substitutions |
| Cyclohexyl isothiocyanate | C₆H₁₁N₁S | A cyclic structure differing from the aromatic ring |
The presence of different halogens (bromine or chlorine) or structural variations (cyclic versus linear) in these compounds affects their chemical properties and biological interactions, making each unique while sharing some functional similarities with 2-Fluorophenyl isothiocyanate .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








